molecular formula C22H23ClN6O B3075470 Losartan-d9 CAS No. 1030937-18-8

Losartan-d9

Cat. No.: B3075470
CAS No.: 1030937-18-8
M. Wt: 432 g/mol
InChI Key: PSIFNNKUMBGKDQ-WRMMWXQOSA-N
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Description

Losartan-d9 is a deuterated form of losartan, an angiotensin II receptor antagonist commonly used to treat high blood pressure and protect the kidneys from damage due to diabetes. The deuterium atoms in this compound replace the hydrogen atoms in the molecule, which can enhance its metabolic stability and potentially improve its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Losartan-d9 involves the incorporation of deuterium atoms into the losartan molecule. One common method is the hydrogen-deuterium exchange reaction, where losartan is treated with deuterium gas in the presence of a catalyst. Another approach is the use of deuterated reagents in the synthesis of losartan from its precursors.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the deuterated product.

Chemical Reactions Analysis

Types of Reactions

Losartan-d9 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can convert this compound to its alcohol derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acid derivatives, alcohol derivatives, and substituted this compound compounds.

Scientific Research Applications

Losartan-d9 has several scientific research applications, including:

    Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of losartan.

    Biology: Employed in studies to understand the biological effects of deuterium substitution on drug metabolism.

    Medicine: Investigated for its potential to improve the pharmacokinetic properties of losartan, leading to better therapeutic outcomes.

    Industry: Used in the development of new formulations and drug delivery systems to enhance the efficacy and stability of losartan.

Mechanism of Action

Losartan-d9 exerts its effects by selectively blocking the angiotensin II receptor type 1 (AT1). This inhibition prevents angiotensin II from binding to the receptor, leading to vasodilation and reduced blood pressure. The deuterium atoms in this compound may enhance its binding affinity and prolong its action by slowing down its metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

    Losartan: The non-deuterated form of Losartan-d9, commonly used to treat hypertension.

    Valsartan: Another angiotensin II receptor antagonist with a similar mechanism of action.

    Irbesartan: An angiotensin II receptor antagonist used for similar indications as losartan.

Uniqueness of this compound

This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and potentially improve its pharmacokinetic properties compared to non-deuterated losartan. This can lead to longer-lasting effects and potentially reduced dosing frequency.

Properties

IUPAC Name

[5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i1D3,2D2,3D2,8D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIFNNKUMBGKDQ-WRMMWXQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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